![molecular formula C15H22N2O B4440707 N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440707.png)
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPPB is a selective antagonist of the κ-opioid receptor, which plays a crucial role in pain management and addiction.
Scientific Research Applications
IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. As a selective antagonist of the κ-opioid receptor, IPPB has been shown to block the effects of κ-opioid agonists, which are commonly used in pain management. IPPB has also been used to study the role of the κ-opioid receptor in addiction and withdrawal.
Mechanism of Action
The κ-opioid receptor is a G protein-coupled receptor that plays a crucial role in pain management and addiction. When activated by κ-opioid agonists, the receptor produces a variety of effects, including analgesia, sedation, and dysphoria. IPPB acts as a selective antagonist of the κ-opioid receptor, blocking the effects of κ-opioid agonists and preventing the activation of the receptor.
Biochemical and Physiological Effects:
IPPB has been shown to have a variety of biochemical and physiological effects, including its ability to block the effects of κ-opioid agonists. In addition, IPPB has been shown to have a mild analgesic effect on its own, which may be due to its ability to block the κ-opioid receptor. IPPB has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the GABA receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPPB for lab experiments is its high selectivity for the κ-opioid receptor. This allows researchers to study the effects of κ-opioid agonists in a more controlled manner. However, one limitation of IPPB is that it has a relatively short half-life, which may make it difficult to study the long-term effects of κ-opioid agonists.
Future Directions
There are numerous future directions for research involving IPPB, including its potential use in the treatment of addiction and pain management. IPPB may also have applications in the study of the GABA receptor and its role in anxiety disorders. Additionally, researchers may explore the use of IPPB in combination with other drugs to enhance its analgesic or anxiolytic effects.
Conclusion:
In conclusion, IPPB is a unique chemical compound that has gained significant attention in scientific research due to its selective antagonism of the κ-opioid receptor. IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. While IPPB has some limitations, its high selectivity for the κ-opioid receptor makes it a valuable tool for researchers studying the effects of κ-opioid agonists. There are numerous future directions for research involving IPPB, and its potential applications in the treatment of addiction and pain management make it a promising area of study.
properties
IUPAC Name |
N-propan-2-yl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-15(18)14-7-5-13(6-8-14)11-17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSIIRLURSUGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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